molecular formula C6H12OS2 B14407526 3,3-Bis(methylthio)butan-2-one CAS No. 85153-62-4

3,3-Bis(methylthio)butan-2-one

Cat. No.: B14407526
CAS No.: 85153-62-4
M. Wt: 164.3 g/mol
InChI Key: SCVYHLNMCZVKKU-UHFFFAOYSA-N
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Description

3,3-Bis(methylthio)butan-2-one is an organic compound with the molecular formula C6H12OS2. It is characterized by the presence of two methylthio groups attached to the third carbon of a butan-2-one backbone. This compound is known for its distinctive sulfurous odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Bis(methylthio)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-butanone with sodium methylthiolate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the methylthio group.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylthio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Bis(methylthio)butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the flavor and fragrance industry due to its distinctive odor.

Mechanism of Action

The mechanism of action of 3,3-Bis(methylthio)butan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its sulfur-containing groups can form strong interactions with metal ions and other electrophilic centers, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(methylthio)butan-2-one oxime: Similar in structure but contains an oxime group.

    3,3-Bis(ethylthio)butan-2-one: Similar but with ethylthio groups instead of methylthio groups.

    3,3-Bis(methylthio)pentan-2-one: Similar but with an additional carbon in the backbone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinctive chemical reactivity and odor properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

85153-62-4

Molecular Formula

C6H12OS2

Molecular Weight

164.3 g/mol

IUPAC Name

3,3-bis(methylsulfanyl)butan-2-one

InChI

InChI=1S/C6H12OS2/c1-5(7)6(2,8-3)9-4/h1-4H3

InChI Key

SCVYHLNMCZVKKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(SC)SC

Origin of Product

United States

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